molecular formula C12H14O4 B1372675 (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1430328-71-4

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1372675
CAS RN: 1430328-71-4
M. Wt: 222.24 g/mol
InChI Key: GACWXAABXADULL-WPRPVWTQSA-N
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Description

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, commonly referred to as (1S,2R)-DMPCA, is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is an important organic compound due to its structural and chemical properties, which make it suitable for use in a number of experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, focusing on the ring opening of cyclopropane. These derivatives, including variations of the cyclopropane structure, showed effectiveness as inhibitors of certain enzymes, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Structure and Conformation

  • Research on the crystal and molecular structure of certain cyclopropane carboxylic acid derivatives, including a study of their conformational analysis, provides insights into their chemical behavior and potential applications (Cetina et al., 2003).

Synthesis and Characterization

  • The synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid have been conducted, revealing new compounds with potential biological activity. These findings expand the understanding of the cyclopropane carboxylic acid derivatives (Tian Li, 2009).

Absolute Configuration

  • The absolute configurations of some chiral cyclopropanes, including derivatives of cyclopropane carboxylic acid, have been established, contributing to the understanding of their stereochemistry and potential applications in various fields (Nishiyama et al., 1974).

Ethylene Precursor Studies

  • Cyclopropane carboxylic acid derivatives have been identified as significant in the study of ethylene precursors in plants, illustrating their importance in plant biology and agricultural applications (Hoffman et al., 1982).

X-ray Study of Derivatives

  • An X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid sheds light on the structural details of these compounds, which is essential for understanding their chemical and biological properties (Cetina et al., 2004).

Natural Compounds with Cyclopropane Moiety

  • A comprehensive review of naturally occurring 1-aminocyclopropane-1-carboxylic acid moieties, including their isolation, synthesis, and biological activities, highlights the diversity and significance of these compounds in natural product chemistry (Coleman & Hudson, 2016).

properties

IUPAC Name

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACWXAABXADULL-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H]2C[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

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